molecular formula C24H25F4N5O3 B12378787 PI3K-IN-50

PI3K-IN-50

Cat. No.: B12378787
M. Wt: 507.5 g/mol
InChI Key: ZKRCARIVJPXKRW-CQSZACIVSA-N
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Description

PI3K-IN-50 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, including cell growth, survival, and metabolism. Dysregulation of the PI3K pathway is commonly associated with various cancers, making PI3K inhibitors valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-50 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-50 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

PI3K-IN-50 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K-IN-50 exerts its effects by binding to the catalytic subunit of the PI3K enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway. By blocking this pathway, this compound reduces cell proliferation, induces apoptosis, and inhibits tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3K-IN-50

This compound is unique due to its high selectivity for the PI3K alpha isoform, which reduces off-target effects and improves its therapeutic index. Additionally, its chemical structure allows for modifications that can enhance its potency and pharmacokinetic properties, making it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C24H25F4N5O3

Molecular Weight

507.5 g/mol

IUPAC Name

2-[[(1R)-1-[6-fluoro-3-methyl-4-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazolin-8-yl]ethyl]amino]benzoic acid

InChI

InChI=1S/C24H25F4N5O3/c1-14(29-19-6-4-3-5-16(19)22(35)36)17-11-15(25)12-18-20(17)30-23(31(2)21(18)34)33-9-7-32(8-10-33)13-24(26,27)28/h3-6,11-12,14,29H,7-10,13H2,1-2H3,(H,35,36)/t14-/m1/s1

InChI Key

ZKRCARIVJPXKRW-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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